Ethenesulfinic Acid Ethenesulfinic Acid
Brand Name: Vulcanchem
CAS No.: 4363-39-7
VCID: VC17612401
InChI: InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4)
SMILES:
Molecular Formula: C2H4O2S
Molecular Weight: 92.12 g/mol

Ethenesulfinic Acid

CAS No.: 4363-39-7

Cat. No.: VC17612401

Molecular Formula: C2H4O2S

Molecular Weight: 92.12 g/mol

* For research use only. Not for human or veterinary use.

Ethenesulfinic Acid - 4363-39-7

Specification

CAS No. 4363-39-7
Molecular Formula C2H4O2S
Molecular Weight 92.12 g/mol
IUPAC Name ethenesulfinic acid
Standard InChI InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4)
Standard InChI Key HPTMZNZYFRTOKS-UHFFFAOYSA-N
Canonical SMILES C=CS(=O)O

Introduction

Ethanesulfonic Acid: Chemical Properties and Synthesis

Structural and Physical Characteristics

Ethanesulfonic acid (CAS 594-45-6) is a colorless to yellow liquid with the molecular formula C₂H₆O₃S. Key properties include:

PropertyValueSource
Melting Point-17 °C
Boiling Point123 °C at 0.01 mmHg
Density1.35 g/mL at 25 °C
pKa1.83 ± 0.50
Water SolubilityFully miscible

The compound’s strong acidity (pKa ~1.83) and high solubility in water make it suitable for acid-catalyzed reactions .

Synthesis Methodologies

Ethanesulfonic acid is synthesized via multiple routes:

  • Classical Alkylation: Ethyl iodide reacts with ammonium sulfite under reflux, followed by lead oxide treatment and hydrogen sulfide purification, yielding a 90% final product .

  • Oxidative Decarboxylation: 2-Oxosuccinic acid undergoes decarboxylation with fuming nitric and sulfuric acids at 0°C .

  • Disulfide Oxidation: Bis(2-hydroxyethyl)disulfide or diethyl disulfide reacts with hydrogen peroxide, producing isethionic or ethanesulfonic acid with 97% yield .

These methods highlight the compound’s industrial scalability and adaptability to green chemistry principles .

Ethenesulfonic Acid: Structure and Applications

Chemical Profile

Ethenesulfonic acid (CAS 1184-84-5), or vinylsulfonic acid, is an unsaturated sulfonic acid with the formula C₂H₄O₃S. Key properties include:

PropertyValueSource
Density1.438 g/cm³
Boiling Point125 °C
Flash Point159 °C
LogP1.098

The compound’s reactivity stems from its conjugated double bond and sulfonic acid group, enabling use in polymer science and electrochemistry .

Industrial and Biochemical Uses

  • Polymerization: Acts as a comonomer in conductive polymers and ion-exchange resins.

  • Electrolytes: Enhances proton conductivity in fuel cells .

  • Pharmaceuticals: Intermediate in drug synthesis, particularly for anticoagulants .

Comparative Analysis of Sulfonic Acid Derivatives

Reactivity and Stability

  • Ethanesulfonic Acid: High thermal stability (>230 °F flash point) suits high-temperature reactions .

  • Ethenesulfonic Acid: Unsaturation increases reactivity in radical polymerization but reduces storage stability (requires 2–8°C) .

Environmental Persistence

Metabolites like alachlor ethanesulfonate (ESA) and metolachlor ESA exhibit prolonged soil persistence, with half-lives of 8–15.5 days. These compounds migrate to depths of 75–90 cm in soil cores, posing groundwater contamination risks .

Research Findings and Environmental Impact

Soil and Water Contamination

Field studies demonstrate that sulfonic acid metabolites accumulate in agricultural runoff at concentrations up to 50 µg/L, exceeding parent herbicide levels . Remediation strategies focus on microbial degradation, though sulfonic acids’ high polarity complicates adsorption-based methods .

Catalytic Applications

Ethanesulfonic acid catalyzes alkylation and polymerization reactions, outperforming traditional acids like sulfuric acid in selectivity and corrosivity . Recent advances include its use in synthesizing vascular endothelial growth factor inhibitors, highlighting its pharmaceutical relevance .

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